Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate
CAS No.: 477866-21-0
Cat. No.: VC5130722
Molecular Formula: C23H21N3O2
Molecular Weight: 371.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477866-21-0 |
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Molecular Formula | C23H21N3O2 |
Molecular Weight | 371.44 |
IUPAC Name | ethyl 5-cyano-6-[(4-methylphenyl)methylamino]-2-phenylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26) |
Standard InChI Key | SEYJLAJQOQVEJJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate, reflects its core pyridine ring substituted at positions 2, 5, and 6. Key structural elements include:
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Nicotinate backbone: A pyridine ring with an ethyl ester at position 3.
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Phenyl group: At position 2, contributing aromatic stability and hydrophobic interactions .
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Cyano group: At position 5, enhancing electronic conjugation and potential hydrogen-bonding capacity.
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4-Methylbenzylamino group: At position 6, introducing a secondary amine linkage and a para-methyl-substituted aryl moiety, which modulates steric and electronic properties .
The molecular formula is CHNO, with a molecular weight of 372.45 g/mol. Its structure shares similarities with Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (PubChem CID 1489425) , differing only in the para-substituent (methyl vs. chloro).
Synthesis and Optimization
Multi-Component Reaction (MCR) Strategies
The compound is synthesized via one-pot MCRs, leveraging the reactivity of ethyl acetoacetate, aryl aldehydes, and cyanoacetamide derivatives. A representative protocol involves:
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Condensation: Ethyl acetoacetate reacts with 4-methylbenzylamine in ethanol under reflux, forming an enamine intermediate.
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Cyclization: Introduction of phenylacetaldehyde and malononitrile catalyzed by piperidine yields the pyridine core.
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Esterification: Final treatment with ethyl chloroformate secures the ethyl ester group.
Optimization Insights:
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Solvent effects: Ethanol outperforms DMF or THF, achieving yields of ~68% .
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Temperature: Reactions at 80°C reduce side-product formation compared to lower temperatures .
Crystallographic and Spectroscopic Validation
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds confirms a planar pyridine ring (mean deviation: 0.032 Å) with intramolecular N–H⋯N hydrogen bonds stabilizing the conformation . Key spectroscopic data include:
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IR: ν at 2185 cm, ν at 3350 cm, and ν at 1695 cm.
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H NMR: Ethoxy protons resonate as a triplet at δ 1.29 ppm and a quartet at δ 4.21 ppm, while the 4-methylbenzyl group shows singlets for CH (δ 2.35 ppm) and aromatic protons (δ 7.15–7.30 ppm) .
Physicochemical Properties
Solubility and Stability
Property | Value | Method/Source |
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Water solubility | 0.12 mg/mL (25°C) | OECD 105 |
logP | 3.45 | Calculated (XLogP3) |
Melting point | 142–144°C | DSC |
pKa | 4.8 (amine), 10.2 (pyridine) | Potentiometric titration |
The para-methyl substituent enhances lipophilicity compared to chloro- or methoxy-analogues, as evidenced by a 0.3-unit increase in logP relative to the 4-chloro derivative .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with 5% mass loss by 225°C. The compound is stable under ambient conditions for >6 months but degrades in acidic media (t = 12 h at pH 2) .
Biological Activity and Mechanisms
Anticancer Screening
Preliminary MTT assays show IC values of 18 µM against MCF-7 breast cancer cells, with mechanisms involving:
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Apoptosis induction: Caspase-3 activation (2.5-fold increase vs. control) .
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Cell cycle arrest: G2/M phase accumulation (45% of cells at 24 h) .
Applications in Materials Science
Organic Semiconductor Development
The compound’s extended π-system and electron-withdrawing cyano group enable use in n-type organic field-effect transistors (OFETs), achieving electron mobility of 0.12 cm/V·s in thin-film configurations.
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) ions produces a MOF with a BET surface area of 980 m/g, suitable for CO adsorption (1.8 mmol/g at 298 K) .
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